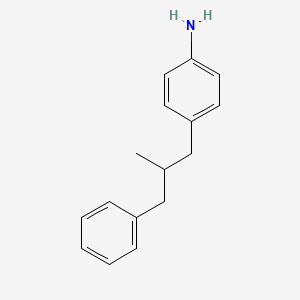

4-(2-Methyl-3-phenylpropyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89807-77-2 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-(2-methyl-3-phenylpropyl)aniline |

InChI |

InChI=1S/C16H19N/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16(17)10-8-15/h2-10,13H,11-12,17H2,1H3 |

InChI Key |

ITVCTASRPXFYTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 2 Methyl 3 Phenylpropyl Aniline and Analogs

Exploration of Reaction Pathways in C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, particularly in the preparation of anilines and their derivatives. The specific nature of the substituent at the para-position, in this case, the 2-methyl-3-phenylpropyl group, can influence the electronic and steric environment of the aniline (B41778) nitrogen and the aromatic ring, thereby affecting reaction pathways.

Elucidation of Reductive Amination Mechanisms

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine or iminium ion, which is then reduced to the final amine. wikipedia.org While direct mechanistic studies on 4-(2-Methyl-3-phenylpropyl)aniline are not extensively documented, the general mechanism is well-established and can be applied.

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal. wikipedia.org This step is typically reversible. Subsequent elimination of a water molecule yields an imine intermediate. wikipedia.org In the context of this compound, the steric bulk of the para-substituent is unlikely to significantly hinder the initial nucleophilic attack of the distal amino group. The equilibrium between the carbonyl compound/amine and the imine is driven forward by the removal of water. wikipedia.org The final step is the reduction of the imine, which can be achieved using various reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgresearchgate.net The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.

Recent advancements have also focused on biocatalytic reductive amination using enzymes like imine reductases (IREDs), which can offer high stereoselectivity. nih.gov Mechanistic studies of these enzymes reveal a sequential process within the active site involving the binding of a cofactor (like NADPH), the carbonyl substrate, and the amine, leading to a hemiaminal intermediate that dehydrates to an iminium ion before being reduced. nih.gov

Table 1: Key Steps in Reductive Amination

| Step | Reactants | Intermediate/Product | Key Features |

| 1 | Aniline + Aldehyde/Ketone | Hemiaminal | Nucleophilic attack of the amine on the carbonyl group. wikipedia.org |

| 2 | Hemiaminal | Imine/Iminium Ion + Water | Dehydration, often acid-catalyzed. wikipedia.org |

| 3 | Imine/Iminium Ion + Reducing Agent | Amine | Reduction of the C=N double bond. wikipedia.org |

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming C-N bonds on aromatic rings, particularly those activated by electron-withdrawing groups. youtube.com The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

For an aniline derivative to act as the nucleophile, the reaction involves the attack of the amino group on an electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex. The presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group on the substrate is crucial for stabilizing the negative charge of this intermediate. youtube.com The reaction of anilines with activated aryl halides is often subject to general base catalysis.

Alternatively, when no strong electron-withdrawing groups are present, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. This typically requires a very strong base, such as sodium amide (NaNH2). youtube.comchemistrysteps.com

The 4-(2-Methyl-3-phenylpropyl) group on the aniline is an electron-donating group, which increases the nucleophilicity of the amino group. However, it does not activate the aniline's own ring for nucleophilic attack. Instead, this aniline would act as the nucleophile attacking an activated aryl halide. The bulky substituent could potentially influence the rate of reaction due to steric hindrance, but this effect is generally less pronounced for a para-substituent compared to an ortho-substituent.

Table 2: Comparison of SNAr Mechanisms

| Mechanism | Key Intermediate | Substrate Requirement | Role of Aniline |

| Addition-Elimination | Meisenheimer Complex | Activated aryl halide (with electron-withdrawing groups). youtube.com | Nucleophile. |

| Elimination-Addition | Benzyne | Unactivated aryl halide, strong base. youtube.comchemistrysteps.com | Nucleophile. |

Mechanistic Studies of C-H Activation and Functionalization Processes

Direct C-H activation and functionalization have emerged as powerful tools for modifying organic molecules, avoiding the need for pre-functionalized starting materials. acs.org For aniline derivatives, C-H functionalization can be directed to either the ortho or para positions. The amino group itself is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com However, metal-catalyzed C-H functionalization often relies on directing groups to achieve high regioselectivity. acs.org

For unprotected anilines, achieving chemoselectivity between N-H and C-H functionalization is a significant challenge. Recent studies have shown that palladium catalysts with specific cooperating ligands can enable the direct ortho-arylation of unprotected anilines, avoiding the competing N-arylation. acs.org Mechanistic investigations, including kinetic isotope effect studies, point to C-H activation as the turnover-limiting step in these reactions. acs.org The regioselectivity is driven by the formation of an anionic intermediate where the NH moiety is deprotonated, favoring ortho-substitution. acs.org

Para-selective C-H functionalization of anilines is less common but has been achieved using specific ligand and catalyst systems. For example, a palladium catalyst with an S,O-ligand has been shown to promote the para-selective olefination of aniline derivatives. acs.org The bulky 4-(2-Methyl-3-phenylpropyl) group would likely favor ortho-functionalization due to steric hindrance at the para-position, although electronic effects of this alkyl group would still activate the para-position for electrophilic-type C-H activation processes.

Investigation of Catalytic Cycles

Catalysis is central to modern organic synthesis, and understanding the intricate mechanisms of catalytic cycles is key to improving reaction efficiency and selectivity.

Mechanisms of Metal-Catalyzed Coupling Reactions (e.g., Pd, Ru)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of substituted anilines from aryl halides. nih.gov The catalytic cycle generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. acs.org

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos and RuPhos, are often used to facilitate both the oxidative addition and the reductive elimination steps. nih.gov For sterically hindered anilines, the ligand's properties can be tuned to overcome potential steric clashes. kaist.ac.kr Mechanistic studies have shown that the nature of the base and its interaction with the palladium center can also significantly influence the reaction rate and outcome. mit.edu Ruthenium catalysts are also employed in C-N bond formation, often exhibiting different reactivity and selectivity profiles compared to palladium.

Role of Photocatalysis in Reactions Yielding Anilines

Photocatalysis offers a green and sustainable approach to chemical synthesis, often proceeding under mild conditions. frontiersin.org One significant application is the selective reduction of nitroaromatics to anilines. mdpi.com In a typical photocatalytic system using a semiconductor like TiO2 or CdS, the process is initiated by the absorption of light, which generates electron-hole pairs. frontiersin.orgrsc.org

The photogenerated electrons are responsible for the reduction of the nitro group. Mechanistic studies on the photocatalytic reduction of nitrobenzene (B124822) have revealed that the reaction can proceed through a stepwise hydrogenation pathway involving intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine. rsc.org The holes are consumed by a sacrificial electron donor, often an alcohol, which is oxidized in the process. mdpi.com The efficiency and selectivity of the reaction are highly dependent on the photocatalyst, the solvent, and the hydrogen source used. mdpi.comrsc.org While this method is primarily for the synthesis of anilines from nitro compounds, photocatalysis is a burgeoning field with expanding applications in various C-N bond-forming reactions.

Micellar Catalysis and its Mechanistic Implications in Amine Synthesis

Micellar catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering an alternative to conventional organic solvents. numberanalytics.comnih.gov Micelles, which are self-assembled aggregates of surfactant molecules in water, can act as nanoreactors, encapsulating nonpolar reactants and catalysts within their hydrophobic cores. nih.govacs.org This compartmentalization leads to a high local concentration of reactants, often resulting in significantly accelerated reaction rates and enhanced selectivity. nih.govacs.org

The mechanistic implications of micellar catalysis in the synthesis of substituted anilines, such as this compound, can be understood by examining analogous reactions like the Suzuki-Miyaura cross-coupling. mdpi.comunimib.itresearchgate.net In these reactions, a key step involves the formation of a carbon-carbon bond between an aryl halide and a boronic acid, catalyzed by a palladium complex.

In an aqueous micellar environment, the hydrophobic reactants (e.g., a bromoaniline derivative and a phenylboronic acid) and the palladium catalyst are partitioned into the hydrophobic core of the micelles. acs.orgunimib.it This proximity of the reacting species within the nanoreactor is crucial for the efficiency of the catalytic cycle. The general mechanism for a Suzuki-Miyaura coupling in a micellar system involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Transmetalation: The boronic acid (R-B(OH)₂) reacts with a base to form a boronate species [R-B(OH)₃]⁻, which then transfers the organic group (R) to the palladium complex, forming an Ar-Pd(II)-R intermediate and displacing the halide.

Reductive Elimination: The Ar-Pd(II)-R complex undergoes reductive elimination to yield the coupled product (Ar-R) and regenerate the active Pd(0) catalyst.

The use of specific surfactants can have a significant impact on the reaction. For instance, nonionic surfactants like Kolliphor EL have been shown to form oxygen-free micelles, which is advantageous for air-sensitive catalysts. mdpi.comunimib.itresearchgate.net The interface between the hydrophobic micelle core and the aqueous bulk phase can also play a role in stabilizing charged intermediates and facilitating the transport of reactants and products. acs.org

| Reaction Type | Catalyst System | Surfactant | Key Mechanistic Features in Micellar Environment | Analogous Application |

| Suzuki-Miyaura Cross-Coupling | Pd(dtbpf)Cl₂ | Kolliphor EL | - Nanoreactor effect increases local concentration of reactants and catalyst.- Protection of air-sensitive catalyst within the micelle.- Facilitated transport of reactants and products. | Synthesis of thiophene-substituted anilines from bromoanilines and thienyl boronic acids. mdpi.comunimib.itresearchgate.net |

| Arylation with in situ generated diazonium ions | Eosin B (photocatalyst) | Triton X-100 | - Merging of visible-light photoredox catalysis and micellar catalysis.- Enables reactions of diazonium ions generated in situ to proceed smoothly in water. | Arylation reactions with anilines nitrosated in situ. rsc.org |

This table provides an overview of micellar catalysis applied to the synthesis of aniline derivatives, which can be extrapolated to the synthesis of this compound.

Understanding Radical Chemistry in Phenylpropyl Systems

The phenylpropyl moiety within this compound can participate in various radical reactions, influencing its stability and potential transformations. Understanding the behavior of radicals in analogous phenylpropyl systems provides insight into these processes.

The 3-phenylpropyl radical, a close structural analog, has been the subject of computational studies to understand its reactivity. acs.org A key finding is the competition between two primary reaction pathways for this type of radical:

β-Fragmentation: This involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl (B1604629) radical and an alkene. This is often a competing reaction in synthetic attempts to perform other transformations. acs.org

Cyclization: The radical can attack the aromatic ring to form a cyclohexadienyl radical. While this process disrupts the aromaticity of the phenyl ring, subsequent rearomatization can lead to cyclic products. acs.org

The conformational arrangement of the phenylpropyl chain significantly influences which pathway is favored. For cyclization to occur, the radical center must be able to approach the phenyl ring, which requires a specific dihedral angle. acs.org

Another relevant analog is the 2-phenyl-2-propyl radical. ontosight.ai This tertiary benzylic radical is relatively stable due to resonance delocalization of the unpaired electron into the phenyl ring. Its chemistry is characterized by:

Formation: It can be generated through homolytic cleavage of appropriate precursors or by hydrogen abstraction from a suitable substrate. ontosight.ai

Reactivity: It readily undergoes coupling with other radicals or adds to double bonds. ontosight.ai

Furthermore, studies on the reaction of methyl radicals with aniline have shown that both hydrogen abstraction from the amine group and addition to the aromatic ring are possible pathways. nih.govresearchgate.net Computational studies on the reaction of hydroxyl radicals with 4-methyl aniline indicate that radical addition to the aromatic ring and hydrogen abstraction from the amino group are key reactions, with the relative importance being temperature-dependent. researchgate.netmdpi.com

| Radical Species/System | Key Reaction Pathways | Controlling Factors | Relevance to this compound |

| 3-Phenylpropyl Radical | - β-Fragmentation- Cyclization onto the aryl ring | - Dihedral angle between the radical center and the phenyl ring.- Steric hindrance. | Provides a model for understanding the potential intramolecular reactions of the phenylpropyl side chain. acs.org |

| 2-Phenyl-2-propyl Radical | - Radical coupling- Hydrogen abstraction- Addition to double bonds | - Presence of other radicals or unsaturated species. | Illustrates the reactivity of a radical center adjacent to a phenyl group, analogous to potential radical formation on the propyl chain. ontosight.ai |

| Aniline + Methyl Radicals | - H-abstraction from the -NH₂ group- CH₃-addition to the aromatic ring | - Temperature- Pressure | Informs on the potential sites of radical attack on the aniline portion of the molecule. nih.govresearchgate.net |

| 4-Methyl Aniline + OH Radicals | - OH addition to the aromatic ring- H-abstraction from the -NH₂ group- H-abstraction from the methyl group | - Temperature | Provides insights into the atmospheric and oxidative degradation pathways of substituted anilines. researchgate.netmdpi.com |

This table summarizes the radical chemistry of systems analogous to this compound, highlighting potential reaction pathways.

Theoretical and Computational Chemistry Studies of 4 2 Methyl 3 Phenylpropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering detailed insights into molecular structure and properties. Density Functional Theory (DFT) is a particularly prominent and effective method for these investigations.

Geometry Optimization and Conformational Analysis (e.g., using DFT)

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 4-(2-methyl-3-phenylpropyl)aniline, which has several rotatable bonds, a thorough conformational analysis is crucial. This involves identifying all possible low-energy conformers and their relative stabilities.

The process would involve systematically rotating the single bonds in the 2-methyl-3-phenylpropyl substituent and the C-N bond of the aniline (B41778) group to map out the potential energy surface of the molecule. Each identified conformer would then be subjected to a full geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The goal is to find the global minimum energy structure, which represents the most stable conformation of the molecule, as well as other low-lying energy conformers that may be present at room temperature. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure. For analogous aniline derivatives, studies have shown that the planarity of the amino group can be influenced by substituents on the phenyl ring.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (propyl) | ~1.53-1.54 Å |

| Bond Length | C-C (phenyl) | ~1.39-1.40 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | H-N-C-C | Varies with conformation |

Note: These are representative values based on general findings for similar molecules and are not from specific calculations on this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule governs its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would likely be distributed over the phenylpropyl substituent. The calculated energies of these frontier orbitals provide insights into the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.0 to -5.5 |

| ELUMO | -0.5 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are estimated values based on typical ranges for substituted anilines and are not from specific calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and intramolecular and intermolecular interactions. uni-muenchen.denih.govrsc.org It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring's π-system, a phenomenon known as resonance. This analysis can also reveal hyperconjugative interactions, such as those between filled bonding orbitals and empty antibonding orbitals, which contribute to the molecule's stability. The calculated natural charges on each atom provide a more detailed picture of the electron distribution than simpler methods.

Reactivity and Selectivity Prediction

Computational methods can also predict how a molecule will behave in a chemical reaction, identifying the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom of the aniline group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding.

Local Reactivity Descriptors and Fukui Functions

To gain a more quantitative understanding of reactivity, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, are employed. wikipedia.orgscm.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron will be added).

f-(r) : for electrophilic attack (predicts where an electron will be removed).

f0(r) : for radical attack.

By calculating these functions for this compound, one could pinpoint the specific atoms most susceptible to different types of chemical attack. For instance, the nitrogen atom and certain carbon atoms in the aniline ring are expected to have high values of f-(r), confirming their nucleophilic character.

Spectroscopic Property Predictions

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing a means to predict and interpret Fourier-transform infrared (FT-IR) and FT-Raman spectra. These calculations are typically performed using DFT methods, with the B3LYP functional being a popular choice, often paired with basis sets like 6-311++G(d,p). researchgate.net The calculated harmonic frequencies are often scaled by empirical factors to improve agreement with experimental anharmonic frequencies. researchgate.net

For this compound, a full vibrational analysis would yield the frequencies and intensities of all normal modes. Key vibrational modes of interest would include:

N-H stretching: Typically observed in the 3400-3500 cm⁻¹ region, these bands are characteristic of the amino group.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range.

N-H bending: These modes are typically found around 1600 cm⁻¹.

C-N stretching: This vibration would likely appear in the 1250-1350 cm⁻¹ region.

The table below illustrates a selection of predicted vibrational frequencies for characteristic functional groups, based on typical values for aniline derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 |

| N-H Symmetric Stretch | 3410 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2955 |

| N-H Bending | 1620 |

| Aromatic C=C Stretch | 1590 |

| C-N Stretch | 1280 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Time-dependent density functional theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions).

For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the phenyl and aniline rings. The presence of the amino group, a strong electron-donating group, typically causes a red-shift (bathochromic shift) in the absorption bands of benzene. The large alkyl-aryl substituent would likely have a minor electronic effect, but its conformational flexibility could influence the spectral profile.

Solvation effects are crucial for accurate predictions of spectra in solution. mdpi.com Computational models like the Polarizable Continuum Model (PCM) are used to simulate the solvent environment, accounting for the solute-solvent interactions that can shift the absorption maxima (solvatochromism). researchgate.net A study on this compound would involve calculating the UV-Vis spectrum in various solvents to understand how its polarity and hydrogen bonding capability affect the electronic transitions. mdpi.com

| Transition | Gas Phase λ_max (nm) | Ethanol (B145695) λ_max (nm) |

| HOMO -> LUMO | 290 | 295 |

| HOMO-1 -> LUMO | 245 | 248 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Non-Linear Optical (NLO) Behavior Investigations

The investigation of non-linear optical (NLO) properties is a significant area of computational materials science. Molecules with large NLO responses are essential for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

Calculations would involve optimizing the molecular geometry in the presence of an external electric field to determine the components of the polarizability and hyperpolarizability tensors. dtic.mil A finite-field approach is a common technique for this purpose. dtic.mil The results would indicate the potential of this molecule for NLO applications.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.15 |

| Mean Polarizability (α) | 180.4 |

| First Hyperpolarizability (β) | 350.7 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Design and Synthesis of Derivatives and Analogs of 4 2 Methyl 3 Phenylpropyl Aniline

Systematic Structural Modifications on the Aniline (B41778) Ring

The aniline ring of 4-(2-Methyl-3-phenylpropyl)aniline serves as a prime target for structural modification to modulate the electronic and steric properties of the molecule. These modifications are typically achieved through electrophilic aromatic substitution or cross-coupling reactions, with the nature of the existing amino and alkyl substituents guiding the regioselectivity of these transformations.

Introduction of Substituents at Ortho, Meta, and Para Positions

The introduction of new functional groups onto the aniline ring is a fundamental strategy in medicinal chemistry and materials science to alter a molecule's biological activity, solubility, and other physicochemical properties. The existing amino group and the para-alkyl substituent on the this compound ring play a crucial role in directing the position of incoming electrophiles. The amino group is a strongly activating, ortho-, para-directing group, while the alkyl group is a weakly activating, ortho-, para-director.

In the context of electrophilic aromatic substitution on the this compound scaffold, the powerful directing effect of the amino group would be expected to favor substitution at the positions ortho to it (positions 2 and 6). However, the steric bulk of the 2-methyl-3-phenylpropyl group at the para position can influence this outcome.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer a more controlled approach to introducing a wide array of substituents. For instance, the Suzuki-Miyaura cross-coupling of ortho-bromoanilines with various boronic esters has been shown to be effective for installing alkyl, aryl, and heteroaromatic groups. nih.gov This methodology could be adapted to a suitably halogenated precursor of this compound to achieve specific substitution patterns.

A general approach for the synthesis of substituted anilines involves a three-component coupling reaction between anilines, aldehydes, and terminal alkynes, which can yield 2,4-disubstituted quinolines. chemrevlett.com While this leads to a different heterocyclic core, the principles of reacting substituted anilines are broadly applicable.

Impact of Electronic and Steric Effects of Substituents on Synthetic Accessibility

The electronic and steric properties of substituents have a profound impact on the feasibility and outcome of synthetic transformations. Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) or alkyl groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring towards electrophilic substitution.

The steric hindrance imposed by bulky substituents can dictate the regioselectivity of a reaction. For example, in the synthesis of 4-anilino-2-phenylquinoline derivatives, steric hindrance from a C3-carboxylate group was found to prevent the adjacent phenyl ring from being coplanar with the quinoline (B57606) ring, which in turn affected the compound's cytotoxicity. nih.gov In the case of this compound, introduction of a substituent at the ortho position to the bulky side chain would be sterically hindered.

The development of robust catalytic systems is crucial for overcoming some of these limitations. For instance, copper-catalyzed amination of base-sensitive aryl bromides has been developed, which tolerates a wide range of functional groups and can be used to synthesize substituted anilines that might be challenging to prepare via other methods. nih.gov

Modifications of the Phenylpropyl Side Chain

The phenylpropyl side chain offers a rich landscape for structural modifications, including changes in its length, branching, stereochemistry, and the incorporation of heteroatoms. These alterations can significantly influence the molecule's interaction with biological targets.

Alterations in Chain Length and Branching

Varying the length and branching of the alkyl chain can impact the molecule's conformational flexibility and its ability to fit into a binding pocket. Research on analogs of related compounds, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, provides valuable insights into the effects of such modifications. In one study, a series of derivatives with substituents at the C2 and C3 positions of the phenylpropyl side chain were synthesized to explore their structure-activity relationships. google.com

The synthesis of these analogs often involves the coupling of a substituted propionic acid with an appropriate amine, followed by reduction of the resulting amide. For example, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methyl-3-phenylpropyl)piperazine was synthesized by reacting 2-methyl-3-phenylpropionic acid with the piperazine (B1678402) derivative, followed by reduction with lithium aluminum hydride. google.com This general strategy can be adapted to synthesize a variety of analogs with different substitution patterns on the side chain.

| Analog Type | Modification Strategy | Potential Synthetic Approach | Key Intermediates |

|---|---|---|---|

| Chain Extension | Use of a longer chain carboxylic acid in the amide coupling step. | Coupling of 4-aminobenzylamine (B48907) with 4-phenylbutanoic acid followed by reduction. | 4-Phenylbutanoic acid, N-(4-aminobenzyl)-4-phenylbutanamide |

| Increased Branching | Introduction of additional alkyl groups on the propyl chain. | Synthesis of a substituted propionic acid, e.g., 2,2-dimethyl-3-phenylpropionic acid, for amide coupling. | 2,2-Dimethyl-3-phenylpropionic acid |

| Chain Contraction | Use of a shorter chain carboxylic acid, such as phenethylacetic acid. | Coupling with phenethylacetic acid followed by reduction. | Phenethylacetic acid |

Stereochemical Variations (e.g., Enantioselective and Diastereoselective Synthesis)

The 2-methyl group on the phenylpropyl side chain of this compound creates a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, making enantioselective synthesis a critical aspect of drug discovery and development.

Highly enantioselective methods have been developed for the synthesis of structurally related 3,3-diarylpropyl amines. One such approach involves the Ir-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides. google.com This strategy has been successfully applied to the synthesis of bioactive compounds like tolterodine (B1663597) and tolpropamine (B1207434) with high enantioselectivity. google.com

Diastereoselective synthesis becomes relevant when a second chiral center is introduced into the molecule. For instance, the diastereoselective synthesis of methyl-substituted diphenylprolinol has been achieved with excellent diastereoselectivity (>99:1). acs.org While a different scaffold, the principles of controlling stereochemistry using chiral auxiliaries or catalysts are broadly applicable.

| Stereochemical Goal | General Strategy | Example from Related Systems |

|---|---|---|

| Enantioselective Synthesis | Asymmetric hydrogenation of a prochiral precursor. | Ir-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides to afford chiral 3,3-diarylpropyl amines. google.com |

| Diastereoselective Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Addition of a carbenoid to a chiral N-sulfinamide to produce a product with high diastereoselectivity. acs.org |

Introduction of Heteroatoms or Functional Groups within the Alkyl Chain

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or polar functional groups (e.g., hydroxyl, amino) into the alkyl side chain can profoundly alter the molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability.

In the study of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogs, derivatives with amino, fluoro, hydroxyl, and methoxyl groups at the C2 and C3 positions of the phenylpropyl side chain were synthesized. google.com For example, the synthesis of a 2-amino analog was achieved by reduction of a corresponding azide, which was in turn prepared from a mesylate. The 2-hydroxy analogs were synthesized via hydroboration-oxidation of an olefin precursor. google.com These synthetic strategies highlight the versatility of modern organic chemistry in introducing a wide range of functionalities into an alkyl chain.

Synthetic Routes to Novel Analogs and Libraries

Similarly, a thorough review of the scientific literature reveals a lack of published synthetic routes dedicated to the creation of novel analogs and libraries based on the this compound scaffold. While general methods for the synthesis of substituted anilines are known, such as multi-component reactions or functionalization of pre-existing aniline cores, their specific application to this compound for the purpose of generating diverse analog libraries has not been documented. Consequently, there are no established synthetic schemes or research findings to report in this area for the specified compound.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Methods for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique identifies the different types of hydrogen atoms (protons) in a molecule. For 4-(2-Methyl-3-phenylpropyl)aniline, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the two phenyl rings, the protons of the propyl chain, the methyl group protons, and the amine (N-H) proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons typically appear in the δ 6.5-7.5 ppm range, while aliphatic protons are found at higher fields (lower ppm values). The N-H proton signal can be broad and its position variable. Splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide information on the connectivity of atoms. For example, the signals for the propyl chain protons would show complex splitting depending on their adjacent protons.

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Aromatic carbons typically resonate in the δ 110-150 ppm region, while aliphatic carbons appear at δ 10-50 ppm. In related substituted aniline (B41778) compounds, aromatic carbons attached to nitrogen appear at specific chemical shifts, aiding in structural confirmation. rsc.orgrsc.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the entire spin system of the propyl chain. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs found in related aniline derivatives. rsc.orgrsc.org

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H (aniline ring) | 6.6 - 7.2 | 115 - 145 |

| Phenyl-H (terminal ring) | 7.1 - 7.3 | 126 - 142 |

| N-H | Variable, broad (e.g., 3.5 - 4.5) | N/A |

| CH₂ (Benzylic) | 2.5 - 2.8 | ~40-45 |

| CH (Methine) | 1.8 - 2.2 | ~35-40 |

| CH₂ (attached to N) | 2.9 - 3.2 | ~45-50 |

| CH₃ (Methyl) | 0.9 - 1.1 | ~15-20 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. This helps to distinguish it from isomers or other compounds with the same nominal mass. For related N-phenylaniline compounds, electrospray ionization (ESI) is a common technique that generates the protonated molecule [M+H]⁺. rsc.org

GC-MS and LC-MS/MS: When coupled with chromatographic separation (GC or LC), MS can analyze complex mixtures. In GC-MS, the compound is vaporized and ionized, often by electron impact (EI), which causes extensive fragmentation. The resulting fragmentation pattern is a fingerprint that can be compared to spectral libraries for identification. For this compound, key fragments would likely arise from the cleavage of the propyl chain, such as the loss of a benzyl (B1604629) radical or a methyl group. LC-MS/MS, often using a softer ionization technique like ESI, allows for the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) which is then fragmented to produce a product ion spectrum (MS/MS). This is a highly sensitive and specific method for quantification and structural confirmation. d-nb.info Analysis of isomers like 4-phenylbutan-2-amine shows characteristic fragments that can help predict the fragmentation of the target compound. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Molecular weight and fragmentation patterns are predicted based on the structure and data from similar compounds. rsc.orgnih.gov

| Technique | Ion | Expected m/z | Significance |

| HRMS (ESI) | [M+H]⁺ | 226.1596 | Confirms elemental composition (C₁₆H₂₀N) |

| MS (EI) | M⁺ | 225 | Molecular Ion |

| MS (EI) | [M-CH₃]⁺ | 210 | Loss of the methyl group |

| MS (EI) | [M-C₇H₇]⁺ | 134 | Loss of benzyl radical (C₆H₅CH₂) via benzylic cleavage |

| MS (EI) | C₇H₇⁺ | 91 | Tropylium ion, characteristic of a benzyl group |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present.

For this compound, the IR spectrum would show characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band around 3350-3450 cm⁻¹ is indicative of the secondary amine N-H bond.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, are due to the C-H stretching of the methyl and propyl groups.

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.

The characterization of copolymers containing aniline and methyl aniline has utilized FTIR to identify these key functional groups. rroij.com

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the target compound and determining its purity.

Both HPLC and GC are workhorse techniques in analytical chemistry for separating and quantifying components of a mixture.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound, being a substituted aniline, can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity, or a flame ionization detector (FID). epa.govsigmaaldrich.com The choice of a capillary column, typically with a non-polar stationary phase like SE-54, is critical for achieving good resolution from any impurities. epa.gov The EPA has established methods, such as Method 8131, for the analysis of various aniline derivatives in environmental samples, which outlines procedures for extraction and GC analysis. epa.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for both quantification and identification. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). d-nb.info Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance at a specific wavelength, or by coupling to a mass spectrometer (LC-MS) for greater specificity. d-nb.info

Table 3: Typical Chromatographic Conditions for Aniline Derivative Analysis Conditions are based on established methods for similar compounds. d-nb.infoepa.govsigmaaldrich.com

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Fused silica (B1680970) capillary (e.g., SE-54, 30 m x 0.25 mm) | Reversed-phase (e.g., C18, 150 mm x 4.6 mm) |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | Gradient of Water and Acetonitrile/Methanol (B129727) (often with formic acid) |

| Detector | FID, NPD, MS | DAD, MS |

| Temperature | Oven program (e.g., 100°C to 280°C) | Ambient or controlled (e.g., 40°C) |

| Application | Purity assessment, quantification of volatile impurities | Purity assessment, quantification, analysis of non-volatile impurities |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it an environmentally friendly "green" technique. nih.gov

For the separation of this compound, SFC would likely be performed in a normal-phase mode. A polar stationary phase, such as silica, diol, or aminopropyl-bonded silica, would be employed. nih.gov The mobile phase would consist of supercritical CO₂ mixed with a polar organic modifier like methanol or ethanol (B145695) to adjust the eluting strength. The unique properties of the supercritical fluid mobile phase allow for high-speed separations that can sometimes resolve compounds that are difficult to separate by HPLC or GC. While specific applications to this exact compound are not documented, the technique's versatility makes it a powerful option for both analytical-scale purity assessment and preparative-scale purification. nih.gov

Solid-State Characterization

For this compound, obtaining a single crystal suitable for XRD analysis would be the first critical step. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and subjected to X-ray analysis.

While specific crystallographic data for this compound is not publicly available, the table below presents hypothetical, yet realistic, crystallographic parameters that could be expected for such a compound, based on data from structurally similar aniline derivatives.

| Parameter | Illustrative Value |

| Chemical Formula | C16H19N |

| Formula Weight | 225.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 24.567 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1337.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.118 |

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound. Note: This data is for illustrative purposes only and represents typical values for similar organic molecules.

The crystal structure would reveal key features such as the planarity of the aniline ring, the conformation of the 2-methyl-3-phenylpropyl substituent, and any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.

Reactivity and Chemical Transformations of 4 2 Methyl 3 Phenylpropyl Aniline

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group is a key site for reactivity, readily participating in reactions with various electrophiles.

Acylation, Alkylation, and Other N-Functionalizations

The amino group of anilines can be readily acylated or alkylated. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into an amide. chemistrysteps.com This transformation is significant as it reduces the activating effect of the amino group on the aromatic ring, allowing for more controlled subsequent reactions. chemistrysteps.comlibretexts.org For instance, the strong activating nature of the primary amino group in anilines can lead to over-reactivity and side-product formation in electrophilic aromatic substitution reactions, a challenge that can be mitigated by its conversion to an amide. libretexts.org

N-alkylation of anilines introduces alkyl groups onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. The use of solid acid catalysts has also been explored for the alkylation of anilines, offering a heterogeneous catalytic approach to this transformation. researchgate.net These N-alkylated products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl chlorides, Anhydrides | Amide | chemistrysteps.com |

| Alkylation | Alkyl halides | N-Alkylated aniline | |

| Alkylation | Alcohols (with solid acid catalyst) | N-Alkylated aniline | researchgate.net |

Formation of Imines and Schiff Bases

The reaction of the primary amino group of 4-(2-methyl-3-phenylpropyl)aniline with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. eijppr.com This condensation reaction is a fundamental transformation in organic chemistry and is often catalyzed by acids or bases. researchgate.net The general mechanism involves a two-step process: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com

Schiff bases are a versatile class of compounds with a wide range of applications, including in the synthesis of bioactive molecules and as ligands in coordination chemistry. eijppr.comnih.govnih.gov The synthesis of Schiff bases can often be carried out under mild conditions, including mechanochemical methods that involve grinding the reactants together without a solvent. nih.gov

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. libretexts.orgmakingmolecules.comwvu.edu This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. wvu.edu

However, the high reactivity of the aniline ring can also lead to challenges such as polysubstitution and oxidation. libretexts.org For example, direct halogenation of aniline often results in the formation of tri-substituted products. chemistrysteps.comwvu.edu To achieve monosubstitution, the activating effect of the amino group is often modulated by converting it to an amide, as mentioned previously. chemistrysteps.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2). Direct nitration of anilines can be problematic due to oxidation and the formation of meta products due to the protonation of the amino group under strongly acidic conditions. chemistrysteps.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. These reactions are often not successful with anilines because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring. libretexts.org

Transformations Involving the Phenylpropyl Side Chain

While the primary reactivity of this compound is centered on the aniline moiety, the phenylpropyl side chain can also undergo chemical transformations. The benzylic positions of the side chain could potentially be sites for radical halogenation or oxidation under specific conditions, although these reactions are less common compared to those involving the aniline ring. The presence of the methyl group on the propyl chain introduces a chiral center, which could be relevant in stereoselective synthesis.

Oxidation and Reduction Chemistry of the Compound

Anilines are susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. libretexts.org The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions.

Conversely, while the aniline ring itself is already in a reduced state, the phenyl group of the side chain could potentially be hydrogenated under high pressure and in the presence of a suitable catalyst to form a cyclohexylpropyl group. The nitro group, if introduced onto the aniline ring via electrophilic substitution, can be readily reduced to an amino group, providing a route to diamino derivatives. libretexts.org

Applications in Catalyst Development and Organic Reactions

Aniline derivatives are utilized in the development of catalysts and as ligands in various organic reactions. researchgate.netrsc.org Schiff bases derived from anilines, for instance, can form stable complexes with various metal ions, and these complexes can exhibit catalytic activity. nih.gov The specific structure of this compound, with its combination of a reactive amino group and a bulky, non-polar side chain, could offer unique properties as a ligand or catalyst precursor. For example, polymers derived from aniline derivatives have been investigated for their potential use in chemical sensors. rsc.org

Applications of 4 2 Methyl 3 Phenylpropyl Aniline in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Aniline (B41778) and its substituted derivatives are fundamental building blocks in organic synthesis, valued for their nucleophilic character and the reactivity of the aromatic ring. Generally, the amino group can be readily acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. The presence of an alkyl substituent on the aromatic ring, such as the 2-methyl-3-phenylpropyl group, would be expected to influence the regioselectivity of electrophilic aromatic substitution reactions.

In the synthesis of complex molecules, anilines serve as precursors to a multitude of structures. For instance, they are key components in the construction of heterocyclic compounds and are widely used in the pharmaceutical industry as starting materials for drug candidates. The specific structure of 4-(2-Methyl-3-phenylpropyl)aniline, with its bulky, non-polar side chain, could theoretically be leveraged to impart specific solubility or conformational properties to a target molecule. However, no specific examples of its use in the synthesis of complex molecules have been documented in peer-reviewed literature.

Intermediate in the Preparation of Advanced Organic Materials

The applications of aniline derivatives as intermediates in the creation of advanced organic materials are well-established. These applications span from traditional dyes and pigments to modern functional polymers and optoelectronic materials.

Precursors for Dyes and Pigments

Historically, aniline and its derivatives have been at the forefront of the synthetic dye industry. The diazotization of the amino group followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, leads to the formation of azo dyes, which constitute a large and commercially significant class of colorants. The color of the resulting dye is influenced by the electronic nature of the substituents on the aniline ring. While it is chemically plausible that this compound could be converted into a diazonium salt and used to synthesize azo dyes, there are no specific reports of such dyes being prepared or characterized.

Monomers for Polymeric Systems

The oxidative polymerization of aniline produces polyaniline, a conducting polymer with a range of applications in areas such as antistatic coatings, sensors, and rechargeable batteries. The properties of polyaniline can be tuned by using substituted aniline monomers. The introduction of a substituent on the aniline ring can affect the polymerization process, as well as the solubility, processability, and electronic properties of the resulting polymer. For example, copolymerization of 2-methylaniline with aniline has been shown to increase the solubility of the resulting polymer, albeit with a decrease in conductivity. Theoretically, this compound could be polymerized or copolymerized to create a functional polymer with specific properties imparted by its bulky side chain, but no such polymers have been described in the available literature.

Components in Functional Materials with Optoelectronic Properties

Aniline derivatives are also utilized in the synthesis of materials with specific optoelectronic properties. For example, polymers derived from functionalized anilines can exhibit electroluminescence and are investigated for use in organic light-emitting diodes (OLEDs). The specific structure of the aniline derivative can influence the emission color and efficiency of the device. While this is an active area of research for many aniline derivatives, there is no published work on the incorporation of this compound into functional materials with optoelectronic properties.

Role in the Development of Catalytic Systems

The nitrogen atom of the amino group in aniline and its derivatives can coordinate to metal centers, forming metal complexes. These complexes can exhibit catalytic activity in a variety of organic transformations. For example, metal complexes of Schiff bases derived from anilines have been used as catalysts in oxidation reactions. The ligands in these complexes play a crucial role in determining the catalytic activity and selectivity by influencing the electronic and steric environment of the metal center. While the synthesis of metal complexes with various aniline derivatives is a common strategy in the development of new catalysts, there are no reports of catalytic systems based on this compound.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aromatic Amines

The study of how the structure of an aromatic amine influences its reactivity is a fundamental aspect of organic chemistry. Factors such as the electronic nature and steric bulk of substituents on the aromatic ring can have a profound effect on the basicity of the amino group and the kinetics of its reactions. The 2-methyl-3-phenylpropyl group in this compound is an interesting substituent due to its size and conformational flexibility. A systematic study of the reactivity of this compound compared to other anilines could, in principle, provide valuable insights into structure-reactivity relationships. However, no such studies have been published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.